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molecular formula C17H22N2O2 B8642294 Tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate

Tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate

Cat. No. B8642294
M. Wt: 286.37 g/mol
InChI Key: NBRISKWNDYPLRW-UHFFFAOYSA-N
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Patent
US08642621B2

Procedure details

4-(2-Cyano-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (0.15 g) was dissolved in a solution of hydrogen chloride in dioxane (4 M, 2 mL) and the mixture stirred for 1 hour. The solvent was evaporated under vacuum, and the resulting solid triturated from diethyl ether to give the title compound as a grey solid (0.1 g). LCMS m/z 187.2[M+H]+. R.T.=1.90 min (Analytical Method 4).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[C:20]#[N:21])[CH2:10][CH2:9]1)=O)(C)(C)C>Cl.O1CCOCC1>[NH:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[C:20]#[N:21])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=C(C=CC=C1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting solid triturated from diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1CCC(CC1)C1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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